molecular formula C9H7N3O4 B6219289 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid CAS No. 2751610-36-1

3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid

Cat. No.: B6219289
CAS No.: 2751610-36-1
M. Wt: 221.2
InChI Key:
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Description

3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid, also known as 5-cyanopyrazine-2-carboxylic acid (5-CPZC), is a carboxylic acid that belongs to the class of pyrazines. It is a heterocyclic compound with a five-membered ring structure, and is composed of nitrogen, carbon, and oxygen atoms. 5-CPZC has been used in various scientific research applications, including drug development, biochemistry, and physiological studies.

Scientific Research Applications

5-CPZC has been widely used in various scientific research applications. It has been used as a substrate in enzymatic studies, as a ligand in drug development studies, and as a reagent in biochemistry and physiological studies. It has also been used as an intermediate in the synthesis of other compounds.

Mechanism of Action

5-CPZC has been found to be a substrate for various enzymes, including cytochrome P450 enzymes, monoamine oxidase (MAO), and aldehyde oxidase (AO). It has also been found to be a substrate for the enzyme arylalkylamine N-acetyltransferase (AANAT). In addition, 5-CPZC has been found to be a ligand for several drug targets, including the serotonin transporter and the dopamine transporter.
Biochemical and Physiological Effects
5-CPZC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of monoamine oxidase (MAO) and aldehyde oxidase (AO). It has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 5-CPZC has been found to inhibit the activity of arylalkylamine N-acetyltransferase (AANAT), which is involved in the synthesis of serotonin and dopamine.

Advantages and Limitations for Lab Experiments

5-CPZC has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized from commercially available precursors. Additionally, it is a relatively low-cost compound and is readily available from chemical suppliers. However, 5-CPZC is a relatively toxic compound and should be handled with caution in the laboratory.

Future Directions

Given the wide range of scientific research applications of 5-CPZC, there are numerous potential future directions for research. These include further investigation into the mechanism of action of 5-CPZC, the development of new synthesis methods, the design of new drug targets, and the exploration of new biochemical and physiological effects of 5-CPZC. Additionally, further research into the advantages and limitations of 5-CPZC in laboratory experiments could be beneficial.

Synthesis Methods

5-CPZC can be synthesized through a variety of methods, including liquid-phase and solid-phase methods. The most commonly used method is the liquid-phase method, which involves the reaction of 5-chloropyrazine-2-carboxylic acid (5-ClPZC) with sodium cyanide in acetic acid. The reaction of 5-ClPZC with sodium cyanide yields 5-CPZC and sodium chloride as the by-products. Other methods for the synthesis of 5-CPZC include the reaction of 5-chloropyrazine-2-carboxylic acid with potassium cyanide, the reaction of 5-chloropyrazine-2-carboxylic acid with sodium azide, and the reaction of 5-chloropyrazine-2-carboxylic acid with sodium nitrite.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid involves the conversion of 5-cyanopyrazine-2-carboxylic acid to the desired product through a series of reactions.", "Starting Materials": ["5-cyanopyrazine-2-carboxylic acid", "oxetane", "acetic anhydride", "pyridine", "triethylamine", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water"], "Reaction": ["Step 1: 5-cyanopyrazine-2-carboxylic acid is reacted with oxetane in the presence of acetic anhydride and pyridine to form 3-(5-cyanopyrazin-2-yl)oxetan-3-ol.", "Step 2: The resulting product is then treated with triethylamine and dimethylformamide to form 3-(5-cyanopyrazin-2-yl)oxetan-3-yl dimethylcarbamate.", "Step 3: The dimethylcarbamate is then hydrolyzed with hydrochloric acid to form 3-(5-cyanopyrazin-2-yl)oxetan-3-ol.", "Step 4: The resulting product is then treated with sodium hydroxide and sodium bicarbonate to form 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid.", "Step 5: The product is then purified by recrystallization from water and drying to obtain the final product."] }

2751610-36-1

Molecular Formula

C9H7N3O4

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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